molecular formula C14H14FNO2 B4886838 ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B4886838
M. Wt: 247.26 g/mol
InChI Key: FFVDBQOSQOKHGP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds, characterized by a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. The compound under discussion is distinguished by the presence of a fluorophenyl group, which potentially affects its chemical and physical properties.

Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate, often involves reactions that yield a mixture of dihydropyrroles, which upon acid treatment can yield the title compounds in moderate to high yields. The synthesis processes are typically characterized by their specificity to the desired product, despite the potential formation of by-products during the reaction stages (Law et al., 1984).

Molecular Structure Analysis

Molecular structure analyses of similar compounds indicate nearly planar structures stabilized by intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π interactions. These interactions play a crucial role in the stabilization of the crystal structure, suggesting a similar significance in the molecular structure of ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (Suresh et al., 2007).

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-3-18-14(17)12-8-13(16-9(12)2)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDBQOSQOKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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